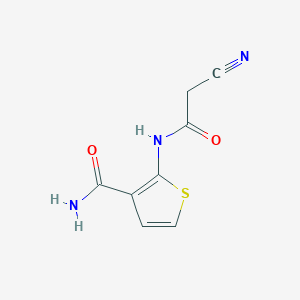

2-(2-Cyanoacetamido)thiophene-3-carboxamide

説明

2-(2-Cyanoacetamido)thiophene-3-carboxamide is a chemical compound with the CAS Number: 949739-45-1 . It has a molecular weight of 209.23 . The IUPAC name for this compound is 2-[(cyanoacetyl)amino]-3-thiophenecarboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2S/c9-3-1-6(12)11-8-5(7(10)13)2-4-14-8/h2,4H,1H2,(H2,10,13)(H,11,12) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.科学的研究の応用

Synthesis and Chemical Reactivity

2-(2-Cyanoacetamido)thiophene-3-carboxamide is a compound of interest in the field of heterocyclic chemistry, particularly for its applications in synthesizing novel heterocyclic systems. Cyanoacetamide derivatives, including this compound, are valuable intermediates in the creation of synthetically challenging and biologically significant heterocyclic compounds. These derivatives have been utilized extensively as synthons in the heterocyclic synthesis, paving the way for the development of a variety of novel heterocyclic systems that are difficult to obtain through other synthetic methods. This highlights their significance in medicinal chemistry and drug development processes, where such heterocyclic structures often form the backbone of pharmaceutical compounds (Fadda, Bondock, & Rabie, 2008).

Role in Supramolecular Chemistry

Another application of thiophene derivatives, closely related to this compound, is in the field of supramolecular chemistry. Benzene-1,3,5-tricarboxamide derivatives, for instance, have shown significant importance in scientific disciplines ranging from nanotechnology to biomedical applications. The understanding of their supramolecular self-assembly behavior has enabled their use as versatile, supramolecular building blocks. These applications are primarily connected to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding, showcasing the potential of thiophene derivatives in the development of nanoscale materials and devices (Cantekin, de Greef, & Palmans, 2012).

Heteroannulation and Pharmaceutical Applications

This compound and related thiophene derivatives are central to the synthesis of heteroannulated compounds, such as thiochromones. These hetero analogs of thioxanthone, obtained through various synthetic methodologies, are explored for their potential pharmaceutical applications. The literature presents a comprehensive overview of synthesis, properties, and the biological significance of these heteroannulated thiochromones, highlighting their importance in the development of new therapeutic agents (Sosnovskikh, 2019).

将来の方向性

Thiophene and its substituted derivatives, including 2-(2-Cyanoacetamido)thiophene-3-carboxamide, are an important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用機序

Target of Action

Cyanoacetamide derivatives, to which this compound belongs, are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles .

Result of Action

Many derivatives of cyanoacetamide have been reported to possess diverse biological activities .

Action Environment

It is known that the compound is a powder at room temperature .

特性

IUPAC Name |

2-[(2-cyanoacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-3-1-6(12)11-8-5(7(10)13)2-4-14-8/h2,4H,1H2,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHELTGWCPWUOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile](/img/structure/B3372989.png)

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)

![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)

![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)

![5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid](/img/structure/B3373076.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide](/img/structure/B3373087.png)